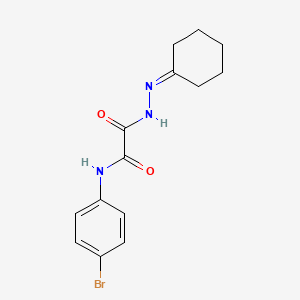![molecular formula C15H26N2O2 B5148274 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one](/img/structure/B5148274.png)
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one, also known as U-69,593, is a synthetic opioid analgesic drug that was first developed in the 1980s. It is a kappa-opioid receptor agonist and has been shown to have potent analgesic effects in animal models.
Mechanism of Action
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one acts as a selective kappa-opioid receptor agonist, which means it binds specifically to the kappa-opioid receptor and activates it. Activation of the kappa-opioid receptor leads to the inhibition of pain signals in the nervous system, which results in analgesia. 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one has also been shown to have other effects, such as sedation, respiratory depression, and diuresis.
Biochemical and Physiological Effects
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative, respiratory depressant, and diuretic effects. 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one has been shown to have a lower potential for abuse and dependence than other opioids, such as morphine and fentanyl.
Advantages and Limitations for Lab Experiments
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one is a potent kappa-opioid receptor agonist that has been extensively studied in animal models. Its selectivity for the kappa-opioid receptor makes it a promising candidate for the development of new analgesic drugs. However, its complex synthesis method and potential for side effects, such as respiratory depression, limit its use in lab experiments.
Future Directions
There are several future directions for the study of 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one. One area of research is the development of new analgesic drugs based on the structure of 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one. Another area of research is the study of the potential anti-addictive and antidepressant effects of kappa-opioid receptor agonists, including 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one. Additionally, further research is needed to understand the mechanism of action and potential side effects of 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one.
Synthesis Methods
The synthesis of 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one involves several steps, including the reaction of cyclohexenone with methylmagnesium bromide to form a tertiary alcohol intermediate, which is then reacted with morpholine and propylamine to form the final product. The synthesis of 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one has been extensively studied in animal models for its analgesic effects. It has been shown to be a potent kappa-opioid receptor agonist, which makes it a promising candidate for the development of new analgesic drugs. 5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one has also been studied for its potential use in the treatment of addiction and depression, as kappa-opioid receptor agonists have been shown to have anti-addictive and antidepressant effects.
properties
IUPAC Name |
5,5-dimethyl-3-(3-morpholin-4-ylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2)11-13(10-14(18)12-15)16-4-3-5-17-6-8-19-9-7-17/h10,16H,3-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOSZSGACTJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![2-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5148223.png)
![2'-amino-7'-methyl-5-nitro-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B5148229.png)
methyl]amine](/img/structure/B5148233.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)
![(2R*,6S*)-2,6-dimethyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5148244.png)
![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)




